molecular formula C6H6N4 B172512 6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1276056-73-5

6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B172512
M. Wt: 134.14 g/mol
InChI Key: DOMOUWJGODANHH-UHFFFAOYSA-N
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Patent
US09023849B2

Procedure details

4.464 g (approx. 24.28 mmol, purity 92%) of 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine were dissolved in 180 ml of dioxane, 2.948 g (29.14 mmol) of triethylamine and 5.629 g of 20% palladium hydroxide on carbon were added, and hydrogenation was effected with hydrogen at 3 bar and RT for 2 d. 100 ml of ethyl acetate, 2.948 g (29.14 mmol) of triethylamine and 2.000 g of 20% palladium hydroxide on carbon were added. The mixture was hydrogenated with hydrogen at 3 bar and RT for 3 h. The mixture was filtered through Celite and washed with a little dioxane/ethyl acetate, and the filtrate was concentrated on a rotary evaporator. 2.180 g (purity 73%, 49% of theory) of the target compound were obtained.
Quantity
4.464 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
2.948 g
Type
reactant
Reaction Step Two
Quantity
5.629 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
2.948 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]2[NH:9][N:10]=[CH:11][C:3]=12.C(N(CC)CC)C.[H][H].C(OCC)(=O)C>O1CCOCC1.[OH-].[OH-].[Pd+2]>[CH3:8][C:6]1[N:5]=[C:4]2[NH:9][N:10]=[CH:11][C:3]2=[CH:2][N:7]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
4.464 g
Type
reactant
Smiles
ClC1=C2C(=NC(=N1)C)NN=C2
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.948 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.629 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
2.948 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washed with a little dioxane/ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
2.180 g (purity 73%, 49% of theory) of the target compound were obtained

Outcomes

Product
Name
Type
Smiles
CC1=NC=C2C(=N1)NN=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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